molecular formula C15H13FO B6328872 2,6-Dimethyl-4'-fluorobenzophenone CAS No. 356040-81-8

2,6-Dimethyl-4'-fluorobenzophenone

Cat. No. B6328872
CAS RN: 356040-81-8
M. Wt: 228.26 g/mol
InChI Key: QGHWMBFDQOQTHQ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4'-fluorobenzophenone (DMFB) is an important organic compound, which is widely used in the synthesis of various organic compounds. It is an important intermediate for the synthesis of many pharmaceuticals, agrichemicals, and other organic compounds. DMFB is also used as a starting material in the synthesis of various polymers.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4'-fluorobenzophenone is not yet fully understood. However, it is believed to involve the formation of a Friedel-Crafts intermediate, which is then transformed into the desired product. The reaction is believed to involve the formation of an intermediate, which is then transformed into the desired product. The reaction is believed to involve the formation of a carbocation, which is then attacked by a nucleophile, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-Dimethyl-4'-fluorobenzophenone are not yet fully understood. However, it is believed to have some effects on the body. 2,6-Dimethyl-4'-fluorobenzophenone has been shown to have some effect on the central nervous system, as well as some effects on the cardiovascular system. Additionally, it has been shown to have some effect on the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,6-Dimethyl-4'-fluorobenzophenone in lab experiments is its low cost and availability. Additionally, it is a relatively easy compound to synthesize, and its reaction conditions are relatively mild. However, it is important to note that 2,6-Dimethyl-4'-fluorobenzophenone is a relatively toxic compound, and therefore should be handled with care in the laboratory. Additionally, it is important to note that the reaction conditions for the synthesis of 2,6-Dimethyl-4'-fluorobenzophenone can be difficult to control, and therefore it is important to ensure that the reaction conditions are carefully monitored.

Future Directions

The future of 2,6-Dimethyl-4'-fluorobenzophenone is very promising, as it is a versatile compound that can be used in the synthesis of various organic compounds. Additionally, it is a relatively low-cost and easy-to-synthesize compound. As such, it has potential applications in the synthesis of various pharmaceuticals, agrichemicals, and other organic compounds. Additionally, research into the biochemical and physiological effects of 2,6-Dimethyl-4'-fluorobenzophenone could lead to a better understanding of its mechanism of action. Furthermore, further research into the reaction conditions for the synthesis of 2,6-Dimethyl-4'-fluorobenzophenone could lead to better control of the reaction conditions and improved yields. Finally, research into the potential applications of 2,6-Dimethyl-4'-fluorobenzophenone in the synthesis of various polymers could lead to new and innovative materials.

Synthesis Methods

2,6-Dimethyl-4'-fluorobenzophenone can be synthesized through a variety of methods. One of the most common methods is the Friedel-Crafts reaction, which involves the reaction of an aromatic compound and an alkyl halide in the presence of an aluminum chloride catalyst. The reaction of benzene and 2-fluoroethyl bromide in the presence of aluminum chloride yields 2,6-Dimethyl-4'-fluorobenzophenone. Another method is the reaction of benzene and 2-fluoropropyl bromide in the presence of aluminum chloride. The reaction of benzene and 4-fluorobenzyl bromide in the presence of aluminum chloride yields 2,6-Dimethyl-4'-fluorobenzophenone. Other methods include the reaction of benzene and 4-fluorobenzyl chloride in the presence of aluminum chloride and the reaction of benzene and 2-fluorobenzyl bromide in the presence of aluminum chloride.

Scientific Research Applications

Due to its versatile nature, 2,6-Dimethyl-4'-fluorobenzophenone has been widely used in scientific research. It has been used in the synthesis of various pharmaceuticals, agrichemicals, and other organic compounds. Additionally, it has been used in the synthesis of various polymers. 2,6-Dimethyl-4'-fluorobenzophenone has also been used in the synthesis of various dyes and pigments. Furthermore, it has been used in the synthesis of various catalysts and other organic compounds.

properties

IUPAC Name

(2,6-dimethylphenyl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-10-4-3-5-11(2)14(10)15(17)12-6-8-13(16)9-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHWMBFDQOQTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501253435
Record name (2,6-Dimethylphenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4'-fluorobenzophenone

CAS RN

356040-81-8
Record name (2,6-Dimethylphenyl)(4-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356040-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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